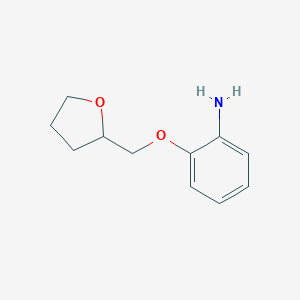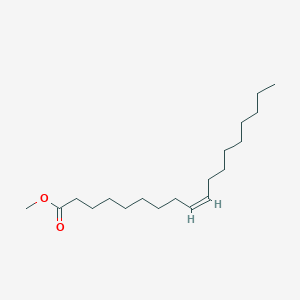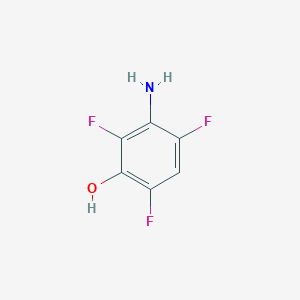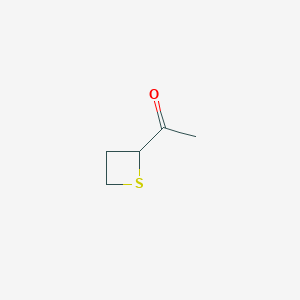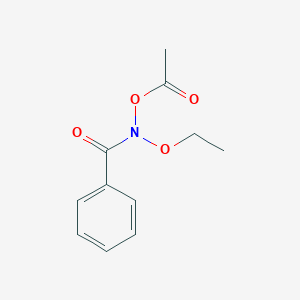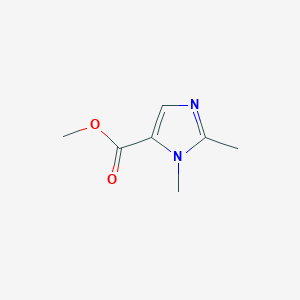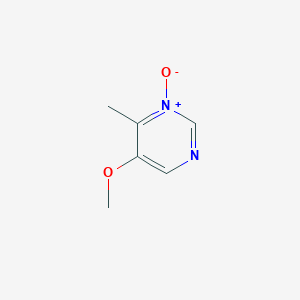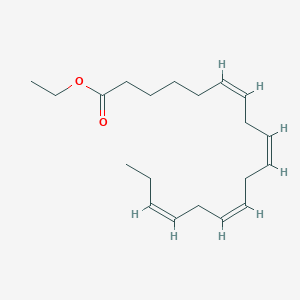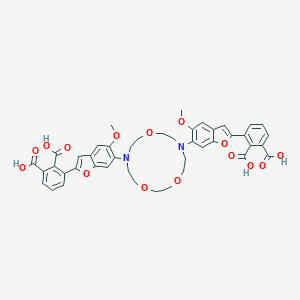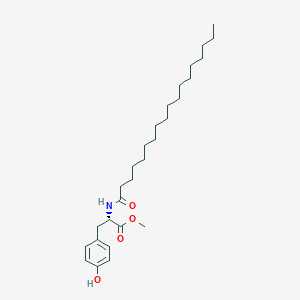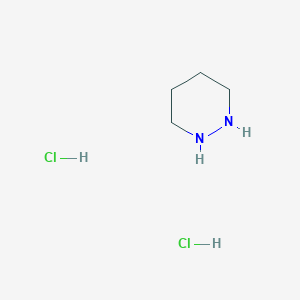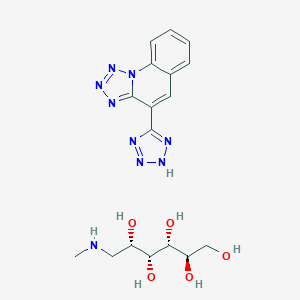![molecular formula C14H11N3O2S2 B055279 (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate CAS No. 117141-32-9](/img/structure/B55279.png)
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research. It is a positively charged molecule that is used for various purposes in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate is not fully understood. However, it is believed that (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate interacts with the cell membrane, causing disruption and leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce apoptosis in cancer cells by activating caspases.
Efectos Bioquímicos Y Fisiológicos
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to have various biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to activate the immune system, leading to an increase in cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has several advantages for lab experiments. It is a positively charged molecule, which allows it to interact with negatively charged molecules such as DNA. It is also relatively easy to synthesize, making it readily available for research purposes. However, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be unstable in certain conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for research on (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. One potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a gene delivery agent for gene therapy. Another potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate and its potential applications in various fields of research.
Métodos De Síntesis
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be synthesized by reacting 4-(pyridin-2-yldisulfanyl)phenol with ethylene oxide in the presence of sodium hydroxide. The resulting product is then quaternized with methyl iodide to form (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. This synthesis method has been optimized to produce high yields of pure (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate.
Aplicaciones Científicas De Investigación
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial activity against a variety of bacteria and fungi. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been used as a gene delivery agent, where it can efficiently deliver genes to cells. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in cancer research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
117141-32-9 |
|---|---|
Nombre del producto |
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate |
Fórmula molecular |
C14H11N3O2S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
[4-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate |
InChI |
InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2 |
Clave InChI |
QPCKXATVJWUMEG-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
SMILES canónico |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
Sinónimos |
4-(2'-pyridyldithio)benzyldiazoacetate p-(2'-pyridyldithio)benzyldiazoacetate PPDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
